![molecular formula C12H14BrN B125084 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile CAS No. 120512-36-9](/img/structure/B125084.png)
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile, also known as BMP-2MPN, is a synthetic organic compound used in a variety of scientific research applications. It has a high degree of solubility in water, making it an ideal choice for use in biochemical and physiological experiments. BMP-2MPN is a versatile compound that can be used in a variety of laboratory experiments, and has the potential to be used in a wide range of applications in the future.
Scientific Research Applications
Organic Synthesis and Material Science
Brominated compounds serve as crucial intermediates in organic synthesis, facilitating the construction of complex molecules. For example, 2-Fluoro-4-bromobiphenyl, a structurally related brominated compound, has been highlighted for its role in the manufacture of flurbiprofen, showcasing the importance of brominated intermediates in pharmaceutical synthesis (Qiu et al., 2009). Similarly, 5,5′-Methylene-bis(benzotriazole), another brominated molecule, is noted for its application in the preparation of metal passivators and light-sensitive materials, demonstrating the versatility of brominated compounds in material science (Gu et al., 2009).
Environmental and Health Studies
The environmental impact and toxicological profiles of brominated compounds have been subjects of significant research interest. Studies have investigated the occurrence, environmental concentrations, and toxicology of brominated flame retardants, such as 2,4,6-Tribromophenol, indicating concerns about their ubiquity and potential health risks (Koch & Sures, 2018). Research into the occupational exposures to chemicals, including brominated compounds, and their link to premature ovarian failure highlights the need for understanding the health implications of exposure to such substances (Béranger et al., 2012).
Pharmacological and Biological Applications
Brominated compounds are also studied for their pharmacological properties. For instance, thymol, a naturally occurring brominated compound, has been reviewed for its therapeutic potential across a variety of diseases due to its anti-inflammatory, antioxidant, and antihyperlipidemic effects (Nagoor Meeran et al., 2017). This underscores the potential of brominated molecules in developing new treatments and drugs.
Safety And Hazards
properties
IUPAC Name |
2-[3-(bromomethyl)-5-methylphenyl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c1-9-4-10(7-13)6-11(5-9)12(2,3)8-14/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVAXNLZYOIFER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590899 |
Source


|
| Record name | 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
CAS RN |
120512-36-9 |
Source


|
| Record name | 3-(Bromomethyl)-α,α,5-trimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120512-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

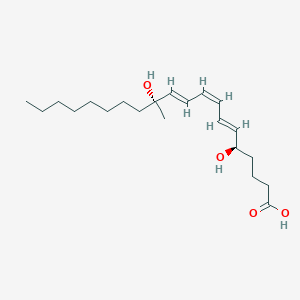
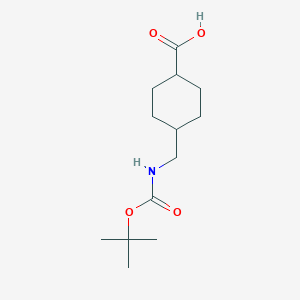
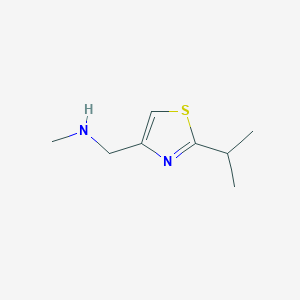

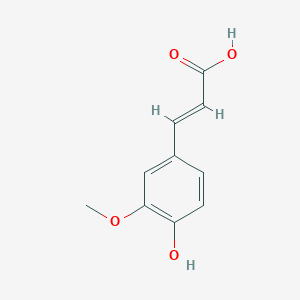
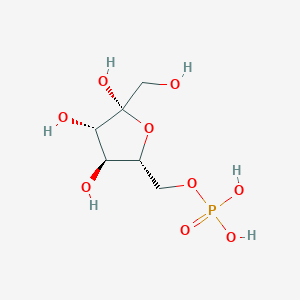
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
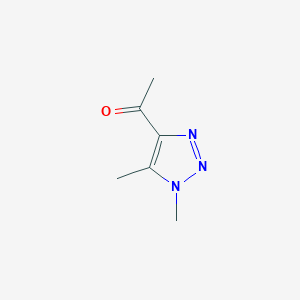
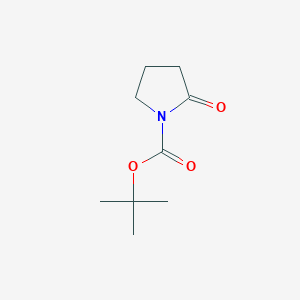
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
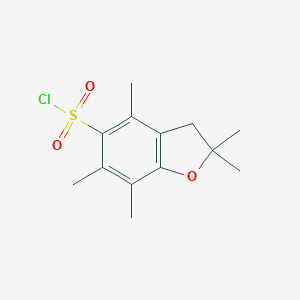
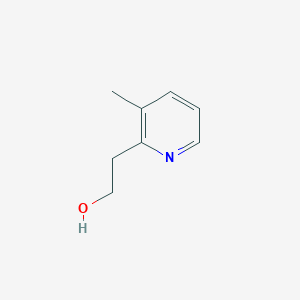
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)